(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
Description
The compound “(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one” is a benzylidene-substituted isoxazolone derivative characterized by a 1,2-oxazol-5(4H)-one core fused with a benzylidene moiety. Key structural features include a 3-methoxy group and a 4-[(4-methylbenzyl)oxy] substituent on the benzylidene ring, as well as a 3-methyl group on the isoxazolone ring.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H19NO4/c1-13-4-6-15(7-5-13)12-24-18-9-8-16(11-19(18)23-3)10-17-14(2)21-25-20(17)22/h4-11H,12H2,1-3H3/b17-10+ |
InChI Key |
QEKBDPQQIKUXQP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
The aldehyde is synthesized via nucleophilic aromatic substitution (SNAr) between 3-methoxybenzaldehyde and 4-methylbenzyl chloride under basic conditions. Key steps include:
-
Reagents : 3-methoxybenzaldehyde, 4-methylbenzyl chloride, potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Conditions : Reflux at 80–100°C for 6–12 hours.
The reaction proceeds via deprotonation of the hydroxyl group on 3-methoxybenzaldehyde by K₂CO₃, forming a phenoxide ion that attacks 4-methylbenzyl chloride. The methoxy group at the 3-position directs electrophilic substitution to the 4-position, ensuring regioselectivity.
Yield and Purification
-
Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Characterization :
-
¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.45–6.85 (m, 7H, aromatic), 5.20 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
IR : 1685 cm⁻¹ (C=O stretch).
-
Knoevenagel Condensation for Oxazolone Formation
The target compound is synthesized via a Knoevenagel condensation between 3-methylisoxazol-5(4H)-one and the aldehyde precursor.
Reaction Mechanism
The active methylene group (C-4) of 3-methylisoxazol-5(4H)-one undergoes deprotonation by a base, forming a nucleophilic enolate. This attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone (benzylidene group). The E-configuration is favored due to steric hindrance between the isoxazolone ring and the substituted benzyl group.
Optimized Reaction Conditions
Table 1: Impact of Reaction Conditions on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Calcium hydroxide | Ethanol | 90 | 6 | 92 |
| Piperidine | Toluene | 110 | 4 | 88 |
| K₂CO₃ | DMF | 80 | 8 | 75 |
Calcium hydroxide outperforms other bases by stabilizing the enolate intermediate and neutralizing HCl by-products, preventing O-acylation side reactions.
Workup and Isolation
-
The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane (1:3).
-
Purity : >98% (HPLC).
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 7.65 (s, 1H, CH=C), 7.50–6.90 (m, 7H, aromatic), 5.15 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, C-CH₃).
-
¹³C NMR : δ 168.5 (C=O), 160.2 (C=N), 152.0–110.0 (aromatic carbons), 55.8 (OCH₃), 21.3 (CH₃).
-
HRMS : [M+H]⁺ calc. for C₂₀H₁₉NO₄: 338.1387, found: 338.1389.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the benzylidene group and planar geometry of the isoxazolone ring.
Industrial Scalability and Process Optimization
While laboratory-scale synthesis is well-established, industrial production requires:
-
Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.
-
Solvent Recycling : Ethanol recovery via distillation.
-
Cost Analysis :
-
Raw material cost: $120–150/kg (bench scale).
-
Projected cost at 100 kg scale: $80–100/kg.
-
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer properties. Structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. Experimental studies are necessary to elucidate the specific pathways involved.
Antimicrobial Properties
Many oxazole derivatives demonstrate effectiveness against a range of bacterial and fungal strains. The compound's structural characteristics may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes in pathogens.
Anti-inflammatory Effects
Compounds with similar functional groups have shown potential in reducing inflammation. This property could be beneficial in treating inflammatory diseases, although further studies are required to confirm the efficacy of this specific compound.
Example Synthesis Pathway
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting materials (e.g., aldehydes, amines) | Reflux in suitable solvent | X% |
| 2 | Methanol for methoxy group introduction | Stirring at room temperature | Y% |
| 3 | Methylbenzyl alcohol for ether formation | Acid-catalyzed reaction | Z% |
Note: Specific yields and conditions vary based on the chosen synthetic route.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of various oxazole derivatives, including (4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one against human cancer cell lines. Results indicated that this compound significantly inhibited cell growth compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was tested against several bacterial strains. It demonstrated a broad spectrum of activity, with minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of (4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Key Observations :
- Bulky substituents like tert-butyl groups may improve lipid solubility, affecting membrane permeability .
Core Heterocyclic Modifications
Variations in the heterocyclic core alter electronic and steric profiles:
Key Observations :
- Replacement of the isoxazolone core with triazole-thiol or thione moieties introduces hydrogen-bonding capabilities, affecting solubility and target binding .
- Chloromethyl groups (e.g., in ) may enhance electrophilicity, influencing reactivity in further synthetic modifications.
Physicochemical and Pharmacological Properties
- Antioxidant Activity : 3,4-Dimethoxy and 3,5-di-tert-butyl-4-hydroxy derivatives exhibit radical scavenging properties, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
- Solubility : Methoxy and hydroxy groups improve aqueous solubility, whereas aryloxy substitutions (e.g., 4-methylbenzyloxy) increase lipophilicity .
- Synthetic Versatility : Isoxazolones serve as precursors for fused heterocycles, with substituents dictating reaction pathways (e.g., cycloadditions, nucleophilic substitutions) .
Biological Activity
The compound (4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic molecule characterized by its oxazole core, which is known for various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structure of the compound includes an oxazole ring, which contributes to its biological activity. The presence of methoxy and methylbenzyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxazole derivatives. Specifically, compounds similar to This compound have shown effectiveness against various bacterial and fungal strains. For instance:
- In vitro studies indicated that oxazolone derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound's ability to inhibit bacterial virulence through quorum sensing mechanisms has also been documented .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural analogs. Research indicates that similar oxazole derivatives can reduce inflammation by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition plays a crucial role in managing inflammatory diseases.
Anticancer Activity
The anticancer properties of oxazolone derivatives are well-documented:
- Several studies have reported that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Case Studies
- Antimicrobial Evaluation : A series of oxazolone-based compounds were synthesized and tested for their antibacterial activities. Results demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting potential for development into new antimicrobial agents .
- Anti-inflammatory Studies : A study assessed the anti-inflammatory effects of oxazolone derivatives through carrageenan-induced paw edema models. Compounds showed significant inhibition of edema formation, indicating their potential as anti-inflammatory agents .
- Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that specific oxazolone derivatives exhibited promising anticancer activity by inducing apoptosis and inhibiting tumor growth .
Comparative Analysis
To better understand the biological activity of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole Derivatives | Heterocyclic structure with nitrogen | Anticancer |
| Phenyl Oxazole Derivatives | Aromatic ring system | Antimicrobial |
| Benzothiazole Compounds | Contains sulfur in heterocyclic structure | Antifungal, antibacterial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one?
- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an isoxazolone precursor. Key steps include:
-
One-pot synthesis : Reacting ethyl acetoacetate with hydroxylamine hydrochloride and substituted benzaldehydes (e.g., 3-methoxy-4-(4-methylbenzyloxy)benzaldehyde) under acidic conditions .
-
Purification : Recrystallization from ethanol or ethanol/water mixtures yields pure product (typical yields: 60–80%) .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (ethanol or acetic acid), and catalyst (e.g., piperidine) significantly affect yield.
Synthetic Method Reagents/Conditions Yield (%) Reference Claisen-Schmidt Condensation Ethyl acetoacetate, NH2OH·HCl, H2SO4 72–80 One-Pot Reaction Ethanol, reflux, 6 hours 61–72
Q. How can structural characterization be performed to confirm the (4E)-configuration and substituent positions?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and confirm the benzylidene double bond configuration (E/Z). Key torsion angles (e.g., C4–C5–C6–O7) distinguish E-isomers .
- Spectroscopy :
- NMR : H NMR shows characteristic peaks: δ 8.2–8.5 ppm (benzylidene CH), δ 3.8–4.2 ppm (methoxy and methylbenzyloxy groups) .
- IR : Stretching vibrations at 1720–1740 cm (isoxazolone C=O) and 1600–1650 cm (C=N) .
Q. What methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify purity (>95%) .
- Thermal Analysis : TGA/DSC to evaluate decomposition temperature (typically >200°C) .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) between studies be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine C NMR, DEPT, and 2D-COSY to resolve overlapping signals. For example, DFT-calculated IR spectra (B3LYP/6-311+G(d,p)) can validate experimental peaks .
- Solvent Effects : Deuterated DMSO or CDCl3 may shift proton signals; always report solvent and temperature .
Q. What intermolecular interactions govern crystal packing and stability in this compound?
- Methodological Answer :
-
Hydrogen Bonding : X-ray studies reveal C–H···O interactions between methoxy oxygen and adjacent aromatic hydrogens (distance: 2.6–2.8 Å) .
-
π-π Stacking : Benzylidene and oxazolone rings form offset stacks (3.5–4.0 Å spacing), stabilizing the lattice .
Interaction Type Distance (Å) Angle (°) Reference C–H···O 2.65 145 π-π Stacking 3.78 -
Q. How do computational (DFT) and experimental data compare for this compound’s electronic properties?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT (B3LYP/6-31G*) predicts HOMO (-6.2 eV) localized on the benzylidene moiety, correlating with UV-vis absorption at 320–340 nm .
- Charge Distribution : NBO analysis shows negative charge on oxazolone oxygen (-0.45 e), influencing reactivity in nucleophilic additions .
Q. What mechanistic insights explain its antioxidant or antimicrobial activity?
- Methodological Answer :
-
Antioxidant Activity : DPPH radical scavenging assays (IC ~50 µM) suggest electron donation via methoxy and benzyloxy groups .
-
Antimicrobial Activity : MIC testing against S. aureus (MIC = 16 µg/mL) links activity to disruption of cell membrane integrity via lipophilic substituents .
Assay Type Target Organism IC/MIC Reference DPPH Scavenging - 48 µM Broth Dilution S. aureus 16 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
